molecular formula C13H11ClN2O6 B5616300 N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide

Cat. No.: B5616300
M. Wt: 326.69 g/mol
InChI Key: JQCASTAWRSTPRW-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitro group attached to a furan ring, which is further connected to a phenyl ring substituted with chlorine and methoxy groups. Its distinct structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-furamide, followed by the introduction of the 4-chloro-2,5-dimethoxyphenyl group through a coupling reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-chloro-2,5-dimethoxyphenyl)-5-amino-2-furamide, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide involves its interaction with specific molecular targets and pathways The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components The compound may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide can be compared with other similar compounds, such as:

    4-chloro-2,5-dimethoxyphenyl isothiocyanate: Shares the same phenyl ring substitution but differs in the functional group attached to the phenyl ring.

    2,5-dimethoxy-4-chloroamphetamine (DOC): A psychoactive compound with a similar phenyl ring substitution but different overall structure and biological activity.

    25C-NBOMe: A potent hallucinogen with a similar phenyl ring substitution but different pharmacological properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O6/c1-20-10-6-8(11(21-2)5-7(10)14)15-13(17)9-3-4-12(22-9)16(18)19/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCASTAWRSTPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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